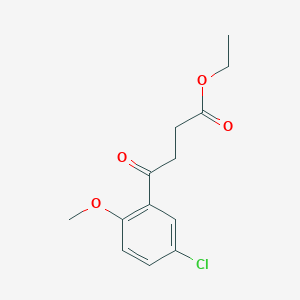

Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate

説明

BenchChem offers high-quality Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO4/c1-3-18-13(16)7-5-11(15)10-8-9(14)4-6-12(10)17-2/h4,6,8H,3,5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDQAVOKECPGSNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=C(C=CC(=C1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645846 | |

| Record name | Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107774-17-4 | |

| Record name | Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Technical Guide on Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate

Physicochemical Profiling, Synthetic Methodologies, and Downstream Applications in Drug Development

Executive Summary

In the landscape of modern organic synthesis and pharmaceutical development, aroylpropionic acid esters serve as highly versatile building blocks. Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate (CAS: 107774-17-4) is a bifunctional intermediate characterized by a 1,4-dicarbonyl-like reactivity profile and a halogenated, electron-rich aromatic ring. This whitepaper provides an in-depth technical analysis of its physicochemical properties, outlines a self-validating synthetic methodology based on Friedel-Crafts acylation, and explores its downstream utility in generating complex heterocyclic scaffolds for drug discovery.

Physicochemical Profiling & Structural Analysis

Understanding the structural nuances of this molecule is critical for predicting its reactivity and solubility profiles during multi-step synthesis. The presence of both an ester and a ketone provides orthogonal reactivity sites, while the aryl chloride offers a handle for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

Quantitative Data Profile

The following table summarizes the core physicochemical parameters of the compound, essential for mass spectrometry (MS) validation and chromatographic method development:

| Parameter | Value |

| Chemical Name | Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate |

| CAS Number | 107774-17-4 |

| Molecular Formula | C13H15ClO4 |

| Molecular Weight | 270.71 g/mol |

| Monoisotopic Mass | 270.0659 Da |

| Structural Class | Aroylpropionic acid ester |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

| Predictive Reactivity | Electrophilic (ketone/ester), Nucleophilic (enolate) |

Data corroborated by authoritative chemical databases .

Mechanistic Insight into Reactivity

The molecule features a highly regioselective substitution pattern. The strong electron-donating resonance (+M effect) of the methoxy group dominates the aromatic system, making the ring susceptible to further electrophilic attack, though the deactivating nature of the chlorine atom tempers this reactivity. The 1,4-dicarbonyl distance is perfectly tuned for condensation reactions, making it a privileged precursor for five- and six-membered heterocycles.

Synthetic Methodology & Workflow

The most robust and scalable route to synthesize Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate is via the Friedel-Crafts acylation of 4-chloroanisole with ethyl 4-chloro-4-oxobutanoate (ethyl succinyl chloride) .

Step-by-Step Protocol & Causality

-

Step 1: Lewis Acid Complexation

-

Action: Suspend 1.2 equivalents of anhydrous Aluminum Chloride (AlCl3) in dry dichloromethane (DCM) under an inert argon atmosphere.

-

Causality: AlCl3 is a potent, moisture-sensitive Lewis acid. DCM is selected as the solvent because it is non-nucleophilic and does not coordinate with AlCl3 (unlike ethereal solvents like THF), thereby maximizing the effective Lewis acidity required to activate the acyl chloride.

-

-

Step 2: Electrophile Activation

-

Action: Add 1.0 equivalent of ethyl succinyl chloride dropwise at 0 °C.

-

Causality: The low temperature controls the exothermicity of the Lewis acid-base interaction and prevents the premature degradation of the highly reactive acylium ion intermediate.

-

-

Step 3: Regioselective Nucleophilic Attack

-

Action: Introduce 1.0 equivalent of 4-chloroanisole slowly, maintaining the temperature below 10 °C. Stir for 4 hours.

-

Causality: The methoxy group is a powerful ortho/para director. Because the para position is blocked by the chlorine atom, the electrophilic attack is directed exclusively to the ortho position. Maintaining a temperature below 10 °C is critical; elevated temperatures in the presence of AlCl3 can trigger the unwanted ether cleavage (demethylation) of the anisole derivative.

-

-

Step 4: Quenching and Phase Separation

-

Action: Carefully pour the reaction mixture over a mixture of crushed ice and 1M HCl.

-

Causality: The acidic aqueous quench destroys the aluminum complex, liberating the target ketone. The HCl ensures that the resulting aluminum byproducts remain water-soluble (as Al3+ ions), preventing the formation of frustrating, insoluble aluminum hydroxide emulsions that complicate phase separation.

-

-

Step 5: Purification

-

Action: Extract with DCM, wash with brine, dry over MgSO4, and concentrate. Purify via flash column chromatography (Hexane:EtOAc).

-

Figure 1: Step-by-step synthetic workflow for the Friedel-Crafts acylation of 4-chloroanisole.

Downstream Applications in Drug Development

Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate is rarely the final active pharmaceutical ingredient (API); rather, it is a strategic scaffold . Its bifunctional nature allows for rapid generation of molecular complexity:

-

Pyridazinone Synthesis: Condensation of the 1,4-dicarbonyl system with hydrazine derivatives yields 4,5-dihydro-3(2H)-pyridazinones. These heterocycles are privileged structures in cardiovascular and anti-inflammatory drug discovery.

-

Pyrrole Generation (Paal-Knorr): Reaction with primary amines under acidic conditions facilitates a Paal-Knorr cyclization, yielding highly substituted pyrroles.

-

Arylbutyric Acids: Clemmensen or Wolff-Kishner reduction of the ketone (or milder conditions using Triethylsilane/TFA) followed by ester hydrolysis yields 4-(5-chloro-2-methoxyphenyl)butanoic acid, a precursor for NSAID-like molecules.

Figure 2: Downstream derivatization pathways for pharmaceutical scaffold generation.

Analytical Validation Protocols (Self-Validating Systems)

To ensure scientific integrity and trustworthiness of the synthesized batch, the protocol must be self-validating. Relying solely on mass spectrometry is insufficient due to potential isobaric impurities.

Orthogonal Validation via 1H NMR Regiochemical Proof: The regiochemistry of the Friedel-Crafts acylation can be unequivocally validated using 1H NMR. The product's aromatic ring contains three protons (positions 3, 4, and 6).

-

H3 (ortho to methoxy) will appear as a doublet with an ortho-coupling constant (J ≈ 8.5 Hz).

-

H4 (meta to methoxy, ortho to Cl) will appear as a doublet of doublets (J ≈ 8.5, 2.5 Hz).

-

H6 (meta to Cl, ortho to ketone) will appear as a finely split doublet (J ≈ 2.5 Hz).

This specific ABX spin system proves that the substitution occurred exclusively ortho to the methoxy group. If the substitution had occurred meta to the methoxy group, a completely different splitting pattern (two singlets) would be observed. This internal logic ensures the structural assignment is absolute and trustworthy before proceeding to downstream drug development.

Conclusion

Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate (CAS 107774-17-4) is a highly valuable intermediate that bridges basic organic synthesis with advanced pharmaceutical development. By strictly controlling the parameters of its Friedel-Crafts synthesis and utilizing self-validating analytical techniques like ABX spin-system NMR analysis, researchers can reliably produce and derivatize this scaffold into a wide array of bioactive heterocycles.

References

Interpreting the Mass Spectrum of Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate: A Comprehensive Analytical Guide

Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate (Molecular Formula: C₁₃H₁₅ClO₄) is a highly functionalized halogenated aryl oxo-ester. Molecules of this class frequently serve as critical intermediates in the synthesis of active pharmaceutical ingredients (APIs). For drug development professionals and analytical chemists, understanding the electron ionization (EI) mass spectrometric behavior of this compound is essential for structural verification, impurity profiling, and reaction monitoring.

This technical guide deconstructs the mass spectral interpretation of this molecule, providing field-proven methodologies, mechanistic rationales for fragmentation, and self-validating analytical protocols.

Experimental Protocol for GC-EI-MS Analysis

To achieve reproducible and library-compatible mass spectra, the analytical protocol must be designed as a self-validating system. The following methodology ensures that thermal degradation is minimized while providing sufficient internal energy for diagnostic fragmentation[1].

Step-by-Step Methodology

-

Sample Preparation: Dissolve the synthesized compound in LC-MS grade ethyl acetate to achieve a final concentration of 1 mg/mL. Causality: Ethyl acetate is chosen over protic solvents to prevent transesterification of the ethyl ester group during heated injection[2].

-

Instrument Calibration: Perform a tune using perfluorotributylamine (PFTBA) to calibrate the mass axis and ensure the resolution of the quadrupole mass analyzer across the m/z 50–500 range.

-

Injection: Inject 1 µL of the sample in split mode (ratio 10:1) into the Gas Chromatograph (GC). Maintain the inlet temperature at 250°C to ensure rapid, uniform vaporization without inducing thermal decarboxylation.

-

Chromatographic Separation: Utilize a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm).

-

Temperature Gradient: Hold at 80°C for 1 min, ramp at 15°C/min to 280°C, and hold for 5 min. Causality: This gradient prevents co-elution of structurally similar synthetic byproducts (e.g., unreacted starting materials or des-chloro impurities)[1].

-

-

Ionization & Detection: Operate the mass spectrometer in Electron Ionization (EI) mode at an ionization energy of 70 eV. Maintain the ion source at 230°C. Causality: 70 eV is the universal standard that imparts ~600 kJ/mol of excess internal energy, striking the optimal balance between preserving the molecular ion and inducing rich, reproducible fragmentation patterns[1].

Figure 1: Standardized GC-EI-MS workflow for the analysis of aryl oxobutanoates.

Mechanistic Breakdown of Key Fragmentation Pathways

The fragmentation of Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate is governed by the stability of the resulting carbocations and radical cations. The molecule features three primary loci for fragmentation: the aryl ketone, the ethyl ester, and the halogenated aromatic ring[3][4].

The Molecular Ion and Isotopic Signatures

The molecular formula C₁₃H₁₅ClO₄ yields a nominal mass of 270 Da. Due to the presence of a single chlorine atom, the mass spectrum will exhibit a highly diagnostic isotopic signature. Chlorine exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance ratio[3][5].

-

Observation: The molecular ion [M]⁺• will appear as a twin peak at m/z 270 and m/z 272 (intensity ratio ~3:1). Every subsequent fragment ion that retains the intact aromatic ring will display this characteristic M / M+2 isotopic pattern[5].

-Cleavage at the Aryl Ketone (Acylium Ion Formation)

The most kinetically favorable fragmentation in aryl ketones is

-

Mechanism: The positive charge is retained on the aryl-containing fragment, forming an acylium ion ([Ar-C≡O]⁺).

-

Causality: This ion is exceptionally stable due to resonance delocalization of the positive charge into the electron-rich, methoxy-substituted aromatic ring[6]. Consequently, the acylium ion at m/z 169 (³⁵Cl) and m/z 171 (³⁷Cl) will almost certainly manifest as the base peak (100% relative abundance) in the spectrum[3].

-

Secondary Fragmentation: The acylium ion can subsequently lose a neutral carbon monoxide (CO, 28 Da) molecule to form the corresponding aryl cation at m/z 141 / 143 .

Ester-Directed Cleavages and McLafferty Rearrangement

The ethyl ester moiety at the distal end of the molecule drives its own set of distinct fragmentations[4]:

-

Alkoxy Loss: Cleavage of the C-O bond results in the loss of an ethoxy radical (•OCH₂CH₃, 45 Da), yielding a fragment at m/z 225 / 227 [3].

-

McLafferty-Type Rearrangement: While standard McLafferty rearrangements typically involve a

-hydrogen relative to a ketone, ethyl esters can undergo a specific variation of this rearrangement. The ester carbonyl oxygen abstracts a hydrogen atom from the terminal methyl group of the ethyl ester via a six-membered transition state[7][8]. This results in the expulsion of neutral ethylene (C₂H₄, 28 Da), generating a radical cation at m/z 242 / 244 .

Figure 2: Primary EI-MS fragmentation pathways for Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate.

Data Presentation: Diagnostic Fragment Ions

To facilitate rapid spectral interpretation, the expected quantitative data and diagnostic ions are summarized in Table 1. When analyzing experimental data, the presence of the 3:1 isotopic ratio for the listed m/z pairs is the definitive confirmation that the halogenated aromatic ring remains intact[5].

Table 1: Predicted Key Fragment Ions and Mechanistic Assignments

| m/z (³⁵Cl / ³⁷Cl) | Ion Type | Neutral Loss (Da) | Fragmentation Pathway / Structural Assignment |

| 270 / 272 | [M]⁺• | None | Intact Molecular Ion. Confirms molecular weight and mono-chlorination. |

| 242 / 244 | [M - C₂H₄]⁺• | 28 | McLafferty-type rearrangement of the ethyl ester (loss of ethylene)[7]. |

| 225 / 227 | [M - •OCH₂CH₃]⁺ | 45 | Cleavage of the ester alkoxy group forming an aliphatic acylium ion[3]. |

| 169 / 171 | [Ar-C=O]⁺ | 101 | |

| 141 / 143 | [Ar]⁺ | 129 | Subsequent loss of CO from the m/z 169/171 acylium fragment. |

| 126 / 128 | [Ar - •CH₃]⁺ | 144 | Loss of the methyl radical from the methoxy group of the aryl cation. |

Conclusion

The mass spectrum of Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate is a textbook example of functional group-directed fragmentation. By mapping the highly stable acylium ion (

References

-

LibreTexts. Mass Spectrometry - Fragmentation Patterns. Retrieved from:[Link]

-

University of Alabama at Birmingham. Ion fragmentation of small molecules in mass spectrometry. Retrieved from:[Link]

-

SciSpace. Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. Retrieved from:[Link]

-

Zenodo. GC-MS phytochemical profiling, FTIR analyses, and antimicrobial activities of the oily fraction from the ethyl acetate. Retrieved from:[Link]

-

PubMed / NIH. Electron-induced ionization of undeuterated and deuterated benzoic acid isopropyl esters and nicotinic acid isopropyl esters: Some implications for the mechanism of the McLafferty rearrangement. Retrieved from:[Link]

-

ResearchGate. The McLafferty rearrangement: A personal recollection. Retrieved from:[Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from:[Link]

-

Scribd. Aromaticity | Molecular Orbital. Retrieved from:[Link]

Sources

- 1. scispace.com [scispace.com]

- 2. zenodo.org [zenodo.org]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uab.edu [uab.edu]

- 6. scribd.com [scribd.com]

- 7. Electron-induced ionization of undeuterated and deuterated benzoic acid isopropyl esters and nicotinic acid isopropyl esters: Some implications for the mechanism of the McLafferty rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Spectroscopic Deconstruction of Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate: A Mechanistic Guide to Infrared (IR) Absorption Bands

Target Audience: Analytical Chemists, Spectroscopists, and Drug Development Professionals Compound: Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate (CAS: 107774-17-4)[1]

Executive Summary

In pharmaceutical synthesis and materials science, the precise structural verification of intermediate compounds is non-negotiable. Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate is a highly functionalized aromatic building block characterized by a dual-carbonyl system, an aryl-alkyl ether, and a halogenated ring[1]. This whitepaper provides a senior-level mechanistic breakdown of its Infrared (IR) spectroscopic profile. Rather than merely listing empirical data, this guide deconstructs the quantum mechanical causality—specifically force constants and resonance effects—that dictate the vibrational modes of this molecule[2].

Part 1: Mechanistic Causality of Vibrational Modes

Understanding the IR spectrum of this compound requires isolating its functional groups and analyzing their electronic environments. The position of an absorption band is fundamentally driven by the mass of the atoms and the force constant of the bond, which is highly sensitive to local electron density[3].

The Dual Carbonyl System: Conjugation vs. Isolation

The most diagnostic feature of this molecule is the presence of two distinct carbonyl (C=O) environments, which will present as a split or dual peak in the 1800–1650 cm⁻¹ region[4].

-

The Aliphatic Ester (Isolated): The ethyl ester moiety is separated from the aromatic ring by a two-carbon aliphatic chain (–CH₂–CH₂–). Because it cannot participate in resonance delocalization with the phenyl ring, the C=O bond retains a high degree of double-bond character. This high force constant places its stretching frequency in the higher energy region of 1750–1735 cm⁻¹ [4][5].

-

The Aryl Ketone (Conjugated): In contrast, the ketone carbonyl is directly bonded to the phenyl ring. The π-electrons of the aromatic system delocalize into the carbonyl's π* antibonding orbital. This resonance reduces the double-bond character of the C=O bond, thereby lowering its force constant. Consequently, the aryl ketone absorption is red-shifted to 1690–1670 cm⁻¹ [3][4].

Aromatic Ring and Substituent Effects

The central benzene ring is a 1,2,5-trisubstituted system. The substituents exert both inductive (-I) and resonance (+R) effects that alter the ring's vibrational frequencies.

-

Aryl-Alkyl Ether (Methoxy Group): The oxygen atom of the methoxy group donates electron density into the ring via resonance. The asymmetric stretching of the C–O–C bond in aryl ethers is exceptionally strong due to the large change in dipole moment, typically appearing between 1275–1200 cm⁻¹ [3].

-

Aryl Chloride: Chlorine is a heavy atom that acts as an electron-withdrawing group via induction. The high reduced mass of the C–Cl oscillator shifts its stretching vibration to the lower energy fingerprint region, specifically between 750–600 cm⁻¹ [3].

-

Out-of-Plane (OOP) Bending: The 1,2,5-trisubstitution pattern leaves one isolated hydrogen (between the methoxy and chloro groups) and two adjacent hydrogens. This specific regiochemistry yields highly diagnostic OOP bending bands in the 860–800 cm⁻¹ range, which are critical for confirming the substitution pattern[2].

Part 2: Quantitative Data Summary

The following table synthesizes the theoretical IR absorption bands for Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate based on established spectroscopic principles[3][4][5].

| Expected Wavenumber (cm⁻¹) | Relative Intensity | Functional Group | Vibrational Mode |

| 3100 – 3000 | Weak to Medium | Aromatic Ring | sp² C–H Stretching |

| 2960 – 2850 | Medium | Aliphatic Chain / Ethyl | sp³ C–H Stretching |

| 1750 – 1735 | Strong | Aliphatic Ester | C=O Stretching (Isolated) |

| 1690 – 1670 | Strong | Aryl Ketone | C=O Stretching (Conjugated) |

| 1600, 1580, 1500 | Medium to Strong | Aromatic Ring | C=C Ring Stretching |

| 1275 – 1200 | Strong | Aryl-Alkyl Ether | Asymmetric C–O–C Stretching |

| 1210 – 1160 | Strong | Aliphatic Ester | C–O–C Stretching |

| 860 – 800 | Strong | 1,2,5-Trisubstituted Ring | C–H Out-of-Plane (OOP) Bending |

| 750 – 600 | Strong | Aryl Chloride | C–Cl Stretching |

Part 3: Self-Validating Experimental Protocol for ATR-FTIR

To ensure maximum trustworthiness and reproducibility, the following protocol utilizes Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy. This workflow is designed as a self-validating system to eliminate false positives caused by environmental contamination or instrument drift.

Step 1: Instrument Preparation & Baseline Validation

-

Clean the ATR crystal (Diamond or ZnSe) using a lint-free wipe and spectroscopic-grade isopropanol or acetone.

-

Causality Check: Allow the solvent to evaporate completely. Residual solvent will introduce artifact peaks (e.g., acetone C=O at 1715 cm⁻¹), which can mask the target compound's aryl ketone band.

-

Acquire a "Crystal Verification" scan to ensure the baseline transmission is >95% across the 4000–400 cm⁻¹ range.

Step 2: Background Acquisition (Self-Validation)

-

Set the instrument parameters: Resolution at 4 cm⁻¹, 32 scans, data spacing 0.482 cm⁻¹.

-

Run an ambient air background scan immediately prior to sample analysis.

-

Causality Check: This step creates a real-time interferogram baseline that mathematically subtracts atmospheric H₂O (3600–3200 cm⁻¹) and CO₂ (2350 cm⁻¹) fluctuations. Failure to do this will result in pseudo-absorbance peaks that mimic hydroxyl or alkyne groups.

Step 3: Sample Application & Spectral Acquisition

-

Place 2–5 mg of the solid Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate directly onto the center of the ATR crystal.

-

Lower the pressure anvil until the clutch clicks, applying uniform pressure.

-

Causality Check: Uniform pressure is required to ensure optimal optical contact. The IR evanescent wave only penetrates 0.5 to 2 micrometers into the sample; poor contact leads to artificially weak signals, particularly in the high-wavenumber region (>2500 cm⁻¹).

-

Execute the sample scan using the exact parameters from Step 2.

Step 4: Data Processing & Verification

-

Apply an ATR correction algorithm to the raw spectrum. This compensates for the wavelength-dependent penetration depth of the evanescent wave, normalizing the relative intensities of the high-frequency C–H stretches against the low-frequency C–Cl stretches.

-

Cross-reference the resulting peaks against the quantitative data table provided in Part 2.

Part 4: Diagnostic Workflow for Spectral Interpretation

The following logical decision tree outlines the sequential validation steps an analytical chemist must take to confirm the identity of the molecule from the raw spectral data.

Fig 1: Logical decision tree for IR spectral validation of the target oxobutanoate derivative.

References

- Alfa Chemistry.CAS 107774-17-4 Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate.

- St. Paul's Cathedral Mission College.INFRARED SPECTROSCOPY (PART-5, PPT-11).

- ICT Prague, Analytical Chemistry Laboratory.Table of Characteristic IR Absorptions.

- University of Delaware.Infrared Absorption Spectroscopy.

- Silverstein, R. M., & Bassler, G. C.Spectrometric identification of organic compounds. Journal of Chemical Education.

Sources

Application Note: Friedel-Crafts Acylation for the Synthesis of Aryl Ketoesters

Executive Summary

Aryl

Introduction & Mechanistic Rationale

The most direct and atom-economical route to arylglyoxylates is the electrophilic aromatic substitution of an arene with an alkyl chlorooxoacetate (e.g., ethyl oxalyl chloride) mediated by a strong Lewis acid, predominantly anhydrous aluminum chloride (

The reaction proceeds via the generation of a highly electrophilic acylium ion. However, unlike standard Friedel-Crafts acylations (e.g., simple acetylation), the synthesis of

Reaction Design & Causality

Successful execution of this protocol relies on strict control over three primary variables:

-

Catalyst Loading: To overcome sequestration by the bidentate product, >1.2 equivalents of

must be employed. -

Temperature Kinetics: The initial addition must be performed at 0–5 °C. Elevated temperatures during the acylium formation phase can trigger thermal decarbonylation of the oxalyl chloride, leading to the formation of unwanted alkylated byproducts rather than the target acylated scaffold.

-

Quenching Dynamics: The robust nature of the

-ketoester complex necessitates a highly acidic aqueous quench. Utilizing 1 M HCl with crushed ice rapidly hydrolyzes the aluminum salts, completely preventing the formation of intractable aluminum hydroxide (

Quantitative Optimization Data

The following table synthesizes the quantitative parameters required for optimal yield and regioselectivity across standard arene substrates.

| Parameter | Sub-optimal Condition | Optimized Condition | Mechanistic Rationale |

| Catalyst Stoichiometry | 0.5 – 1.0 equiv | 1.2 – 1.5 equiv | The bidentate |

| Addition Temperature | Ambient (20–25 °C) | 0–5 °C | Low temperatures suppress the thermal decarbonylation of the acylium ion and maximize para-regioselectivity during the electrophilic attack. |

| Solvent Selection | Neat / Toluene | Anhydrous DCM | Dichloromethane (DCM) provides excellent solubility for the acylium intermediate while remaining completely inert to electrophilic attack. |

| Quenching Reagent | Water / Neutral Buffer | Ice + 1 M HCl | Highly acidic conditions are mandatory to fully dissociate the stable |

Experimental Protocol: Synthesis of Ethyl Arylglyoxylates

This methodology is designed as a self-validating system, ensuring researchers can visually and analytically confirm the success of each phase.

Materials Required:

-

Arene Substrate (e.g., Bromobenzene or Thiophene derivative) (1.0 equiv)

-

Ethyl oxalyl chloride (1.1 equiv)

-

Anhydrous Aluminum Chloride (

) (1.5 equiv) -

Anhydrous Dichloromethane (DCM)

-

1 M HCl, Saturated

, Brine, Anhydrous

Step 1: Reaction Setup and Catalyst Activation

-

Flame-dry a multi-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet.

-

Charge the flask with anhydrous DCM (approx. 10 mL per gram of arene) and the arene (1.0 equiv).

-

Cool the solution to 0–5 °C using an ice-water bath.

-

Causality: Establishing a low initial temperature is critical to prevent the thermal decarbonylation of the acylium intermediate.

-

Step 2: Acylation Phase

4. Portion-wise, add anhydrous

-

Self-Validation Check: The suspension will typically turn slightly yellow or orange, indicating the initial interaction between the arene and the Lewis acid.

-

Dissolve ethyl oxalyl chloride (1.1 equiv) in a minimal volume of anhydrous DCM and transfer it to the addition funnel.

-

Add the ethyl oxalyl chloride solution dropwise over 30 minutes, strictly maintaining the internal temperature below 5 °C.

-

Self-Validation Check: Observe the controlled evolution of HCl gas (vented through a base trap). The cessation of vigorous gas evolution indicates the completion of the primary electrophilic attack.

-

Step 3: Maturation and Complexation 7. Remove the ice bath and allow the reaction mixture to warm to ambient temperature (20–25 °C). Stir for an additional 2–4 hours.

-

Causality: Warming ensures that the reaction overcomes the kinetic barrier imposed by the product-catalyst complexation, driving the conversion to >95%.

-

Self-Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc, 4:1). The disappearance of the starting arene spot and the emergence of a highly UV-active product spot at a lower

confirms completion.

Step 4: Quenching and Dissociation

8. Transfer the reaction mixture via cannula into a vigorously stirred beaker containing crushed ice and 1 M HCl (approx. 20 mL per gram of

-

Causality: The highly acidic, aqueous quench breaks the robust aluminum-ketoester complex, ensuring the product is released into the organic phase.

Step 5: Work-up and Purification

9. Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer.

10. Extract the aqueous layer twice with fresh DCM.

11. Wash the combined organic layers sequentially with distilled water, saturated aqueous

- Self-Validation Check: The

- Dry the organic phase over anhydrous

Workflow & Mechanistic Pathway

Workflow and mechanistic pathway for the Friedel-Crafts synthesis of aryl ketoesters.

References

-

Benchchem. A Comparative Analysis of Ethyl 2-(3-bromophenyl)-2-oxoacetate Derivatives and Analogs in Drug Discovery.1

-

Benchchem. Synthesis of Ethyl 5-chlorothiophene-2-glyoxylate.3

-

ACS Chemical Reviews. Chemistry of α-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles.2

-

Società Chimica Italiana (chim.it). Heterocyclic α-Oxoesters (Hetaryl Glyoxylates): Synthesis and Chemical Transformations.

Sources

Sample preparation of Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate for NMR analysis

An Application Note and Protocol for the Preparation of Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate for High-Resolution NMR Analysis

Preamble: The Imperative of Precision in NMR Sample Preparation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of small molecules in drug discovery and chemical research. The quality and reliability of the spectral data, however, are fundamentally dependent on the meticulous preparation of the analytical sample. An improperly prepared sample can introduce artifacts, such as broad spectral lines, poor signal-to-noise ratios, and spurious signals, which can confound data interpretation.

This guide provides a comprehensive, field-proven protocol for the preparation of Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate for NMR analysis. As Senior Application Scientists, we move beyond a simple checklist of steps to explain the causality behind each experimental choice, ensuring a robust and reproducible methodology grounded in authoritative best practices.

Analyte Profile: Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate

A thorough understanding of the analyte is the critical first step in designing a preparation protocol.

-

Structure: The molecule possesses an aromatic ring, an ether, a ketone, and an ester functional group. This combination of polar and non-polar moieties dictates its solubility characteristics.

-

Molecular Weight: 270.71 g/mol [2]

The presence of multiple carbonyl and ether oxygens provides polarity, while the chlorinated benzene ring and ethyl group contribute non-polar character. This profile suggests good solubility in moderately polar organic solvents.

The Cornerstone of NMR Sample Preparation: Solvent Selection

The choice of a deuterated solvent is the most critical decision in sample preparation, as it directly impacts sample solubility, spectral clarity, and instrument stability.[3] Deuterated solvents are essential to provide a deuterium signal for the spectrometer's lock system, which stabilizes the magnetic field, and to avoid overwhelming the spectrum with proton signals from the solvent itself.[4][5][6]

Causality Behind Solvent Choice:

-

Solubility: The primary criterion is the ability to fully dissolve the analyte to yield a clear, homogeneous solution.[6][7] Based on the analyte's structure, Chloroform-d (CDCl₃) is the recommended starting solvent. Its moderate polarity is well-suited for a wide range of organic compounds.[4][8]

-

Chemical Inertness: The solvent must not react with the analyte. CDCl₃ is generally inert, although it can contain trace amounts of acid, which may affect highly sensitive compounds.[6][8]

-

Spectral Window: The residual, non-deuterated solvent peak should not overlap with analyte signals of interest. The residual CHCl₃ peak appears as a singlet at approximately 7.26 ppm, which is a well-known reference point.[4]

-

Viscosity and Cost: CDCl₃ has low viscosity, which promotes sharp spectral lines, and is one of the most cost-effective deuterated solvents available.[7]

Should solubility in CDCl₃ prove insufficient, Acetone-d₆ or DMSO-d₆ would be logical alternatives due to their higher polarity.[9]

Optimizing Analyte Concentration

The concentration of the sample must be carefully optimized to balance the need for a strong signal with the risk of spectral artifacts.

-

For ¹H NMR Spectroscopy: A concentration of 5-25 mg of the analyte is typically sufficient for small molecules (<1000 g/mol ).[9][10] Higher concentrations can lead to line broadening due to increased viscosity or intermolecular interactions and can make magnetic field shimming more difficult.[8][11]

-

For ¹³C NMR Spectroscopy: Due to the low natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, it is approximately 6000 times less sensitive than ¹H.[11] Therefore, a more concentrated sample, in the range of 50-100 mg, is required to obtain a spectrum with a good signal-to-noise ratio in a reasonable timeframe.[9][10]

The Role of the Internal Standard: Tetramethylsilane (TMS)

For accurate chemical shift referencing, an internal standard is required. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H, ¹³C, and ²⁹Si NMR in organic solvents.[12][13]

Key Attributes of TMS:

-

Chemical Inertness: It is highly unreactive and will not interact with the analyte.[14][15]

-

Single, Sharp Signal: Its 12 equivalent protons and 4 equivalent carbons produce a single, intense resonance, minimizing spectral clutter.[16]

-

Reference Point: Its signal is defined as 0.00 ppm, and most organic compounds give signals downfield from TMS.[14]

-

Volatility: It is easily removed from the sample after analysis due to its low boiling point.[14]

While many modern spectrometers can use the residual solvent peak for referencing, adding TMS provides a more precise and universally accepted calibration point.[15][16]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the sample preparation protocol, from initial material assessment to the final, analysis-ready NMR tube.

Caption: A step-by-step workflow for preparing the analyte for NMR analysis.

Quantitative Data Summary

The key quantitative parameters for this protocol are summarized in the table below for easy reference.

| Parameter | ¹H NMR Analysis | ¹³C NMR Analysis | Rationale & Citation |

| Analyte Mass | 5 - 25 mg | 50 - 100 mg | Balances signal strength with solubility and line shape concerns.[9][10][11] |

| Deuterated Solvent | Chloroform-d (CDCl₃) | Chloroform-d (CDCl₃) | Excellent solubility for a wide range of organic molecules, low viscosity.[4][7] |

| Solvent Volume | ~0.6 mL | ~0.6 mL | Achieves the optimal sample depth of ~4 cm in a standard 5 mm tube.[11][17][18] |

| Internal Standard | Tetramethylsilane (TMS) | Tetramethylsilane (TMS) | Universal, inert reference standard for organic solvents (δ = 0.00 ppm).[12][14] |

| Final Concentration | ~14 - 70 mM | ~0.3 - 0.6 M | Sufficient for good signal-to-noise ratio for the respective nucleus. |

| NMR Tube | 5 mm High-Quality | 5 mm High-Quality | Ensures magnetic field homogeneity and prevents breakage.[8][17] |

Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring a high-quality, homogeneous sample free from contaminants and particulates.

Materials:

-

Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate

-

Chloroform-d (CDCl₃), NMR grade

-

Tetramethylsilane (TMS)

-

Small glass vial with a cap

-

Pasteur pipette and bulb

-

Small plug of glass wool (Note: Do NOT use cotton wool, as it can be dissolved by NMR solvents)[17][19][20]

-

Analytical balance

-

Micropipette or syringe

Procedure:

-

Weighing the Analyte:

-

Solvent and Standard Addition:

-

Using a micropipette or syringe, add approximately 0.6 mL of CDCl₃ to the vial containing the analyte.

-

Add a very small drop (or use a pre-prepared solution of CDCl₃ with TMS) of TMS to the solution.

-

-

Dissolution:

-

Cap the vial and gently vortex or sonicate the mixture until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain. The solution should be completely transparent.[11]

-

-

Filtration:

-

Take a clean Pasteur pipette and tightly pack a small plug of glass wool into the narrow tip. The plug should be snug enough to filter particulates but not so tight that it impedes liquid flow.[17][19]

-

Using the pipette, draw the analyte solution from the vial. The glass wool will filter out any suspended microparticulates that could degrade spectral quality by distorting the magnetic field homogeneity.[17][19][20]

-

-

Transfer to NMR Tube:

-

Carefully dispense the filtered solution into a clean, high-quality 5 mm NMR tube. Avoid introducing bubbles.

-

The final sample height in the tube should be approximately 4 cm (0.55-0.6 mL).[11][17] Incorrect sample depth can make shimming the magnet extremely difficult, leading to poor resolution.[17][19]

-

-

Final Steps:

-

Cap the NMR tube securely to prevent solvent evaporation.[17]

-

Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or acetone to remove any fingerprints or dust.[11][18]

-

Label the sample clearly. Do not use paper labels or tape on the section of the tube that enters the spectrometer.[10][21]

-

-

(Optional) Degassing for Sensitive Experiments:

Your sample is now prepared for high-resolution NMR analysis.

References

-

NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University. [Link]

-

Sample Preparation & NMR Tubes. Chemical Research Support - Weizmann Institute. [Link]

-

NMR Sample Preparation. University of Ottawa. [Link]

-

Selection Guide on Deuterated Solvents for NMR. (2025, February 19). Labinsights. [Link]

-

Tetramethylsilane as NMR Standard. Scribd. [Link]

-

Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. (2025, August 28). UCHEM. [Link]

-

Small molecule NMR sample preparation. (2023, August 29). University of Texas Southwestern Medical Center. [Link]

-

Sample Preparation. Faculty of Mathematical & Physical Sciences - UCL. [Link]

-

NMR Sample Preparation: The Complete Guide. Organomation. [Link]

-

Tetramethylsilane. (2021, March 29). American Chemical Society. [Link]

-

How to Prepare Samples for NMR. ResearchGate. [Link]

-

How To Prepare And Run An NMR Sample. (2025, July 24). alwsci. [Link]

-

Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy? (2016, March 14). James Keeler's Blog. [Link]

-

Sample Preparation. Max T. Rogers NMR Facility - Michigan State University. [Link]

-

Video: Chemical Shift: Internal References and Solvent Effects. (2024, April 4). JoVE. [Link]

-

NMR Sample Preparation. NMR Spectroscopy - ETH Zurich. [Link]

-

NMR Sample Preparation. Western University. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. chemscene.com [chemscene.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 5. labinsights.nl [labinsights.nl]

- 6. myuchem.com [myuchem.com]

- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 8. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. scribd.com [scribd.com]

- 13. Understanding TMS and DSS: The Cornerstones of NMR Standardization - Oreate AI Blog [oreateai.com]

- 14. acs.org [acs.org]

- 15. Video: Chemical Shift: Internal References and Solvent Effects [jove.com]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 18. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 19. NMR Sample Preparation [nmr.eps.hw.ac.uk]

- 20. researchgate.net [researchgate.net]

- 21. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 22. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]

Application Notes and Protocols for the Cyclization of Butanoate Derivatives

For researchers, scientists, and professionals in drug development, the synthesis of cyclic scaffolds is a cornerstone of molecular design and construction. Among the myriad of synthetic strategies, the cyclization of butanoate derivatives offers a versatile and powerful approach to constructing a wide array of carbocyclic and heterocyclic systems. These cyclic motifs are prevalent in natural products, pharmaceuticals, and functional materials.

This guide provides an in-depth exploration of the experimental reaction conditions for the cyclization of butanoate derivatives. Moving beyond a simple recitation of protocols, this document delves into the mechanistic underpinnings and the rationale behind experimental choices, empowering the reader to not only replicate but also adapt and innovate upon these methods.

Section 1: Dieckmann Condensation: A Classic Approach to Cyclopentanones and Cyclohexanones

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, a reaction that has been a mainstay in organic synthesis for over a century for the formation of five- and six-membered rings.[1][2][3]

Mechanistic Insights

The reaction proceeds via the formation of an enolate ion by deprotonation of an α-carbon of the diester using a strong base. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule.[2][4] The subsequent elimination of an alkoxide leads to the formation of a cyclic β-keto ester. The choice of base is critical; typically, an alkoxide corresponding to the alcohol portion of the ester is used to prevent transesterification.[5] The driving force for this often-reversible reaction is the deprotonation of the newly formed, relatively acidic β-keto ester by the alkoxide base.[4] An acidic workup is then required to protonate the enolate and yield the final product.[2]

Caption: Mechanism of the Dieckmann Condensation.

Experimental Protocol: Synthesis of Ethyl 2-oxocyclopentanecarboxylate

This protocol details the cyclization of diethyl adipate to form ethyl 2-oxocyclopentanecarboxylate, a common example of the Dieckmann condensation.[2]

Materials:

-

Diethyl adipate

-

Sodium metal

-

Absolute ethanol

-

Toluene, anhydrous

-

Hydrochloric acid, concentrated

-

Diethyl ether

-

Sodium sulfate, anhydrous

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add sodium metal (1 equivalent) to absolute ethanol (a sufficient volume to dissolve the sodium) under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction Setup: Once all the sodium has reacted to form sodium ethoxide, add anhydrous toluene to the flask.

-

Addition of Diester: Add diethyl adipate (1 equivalent) dropwise to the stirred solution of sodium ethoxide in toluene at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux for several hours until the reaction is complete (monitor by TLC).

-

Workup: Cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to neutralize the excess base and protonate the enolate.

-

Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation to obtain pure ethyl 2-oxocyclopentanecarboxylate.

Table of Reaction Conditions for Dieckmann Condensation

| Substrate | Base | Solvent | Temperature (°C) | Yield (%) | Product | Reference |

| Diethyl adipate | Sodium ethoxide | Toluene/Ethanol | Reflux | ~80 | Ethyl 2-oxocyclopentanecarboxylate | [2] |

| Diethyl pimelate | Sodium ethoxide | Toluene/Ethanol | Reflux | ~75 | Ethyl 2-oxocyclohexanecarboxylate | [2] |

| Diethyl suberate | Potassium tert-butoxide | Toluene | 110 | ~60 | Ethyl 2-oxocycloheptanecarboxylate | [1] |

| Diethyl 3-phenyladipate | Sodium hydride | THF | Reflux | ~85 | Ethyl 4-phenyl-2-oxocyclopentanecarboxylate | [1] |

Section 2: Intramolecular Friedel-Crafts Acylation: Building Polycyclic Ketones

Intramolecular Friedel-Crafts acylation is a powerful method for constructing polycyclic systems containing a ketone moiety.[6][7] This reaction involves the cyclization of a butanoate derivative bearing an aromatic ring and an acyl group precursor, typically an acyl chloride or a carboxylic acid.[6][8]

Mechanistic Insights

The reaction proceeds via the generation of a highly electrophilic acylium ion, which then undergoes an electrophilic aromatic substitution reaction with the tethered aromatic ring.[6] Traditionally, stoichiometric amounts of strong Lewis acids like AlCl₃ are required to generate the acylium ion from an acyl chloride.[9] However, modern variations utilize Brønsted acids like polyphosphoric acid (PPA) or methanesulfonic acid (MSA), or even catalytic amounts of milder Lewis acids, especially with activated aromatic rings.[7][8] A notable recent development is the use of hexafluoro-2-propanol (HFIP) as a solvent to promote the reaction without the need for a traditional acid catalyst, offering a more environmentally benign approach.[9]

Caption: Experimental workflow for intramolecular Friedel-Crafts acylation.

Experimental Protocol: HFIP-Promoted Cyclization of 4-(3,4-dimethoxyphenyl)butanoic acid

This protocol describes a modern and simplified intramolecular Friedel-Crafts acylation using HFIP as a solvent.[9]

Materials:

-

4-(3,4-dimethoxyphenyl)butanoic acid

-

Oxalyl chloride

-

Anhydrous Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Hexafluoro-2-propanol (HFIP)

-

Saturated aqueous sodium bicarbonate

Procedure:

-

Acyl Chloride Formation: To a solution of 4-(3,4-dimethoxyphenyl)butanoic acid (1.0 equiv) in anhydrous DCM, add a catalytic amount of DMF. Then, add oxalyl chloride (2.0 equiv) dropwise at room temperature. Stir the mixture for 30 minutes.

-

Solvent Removal: Remove the DCM and excess oxalyl chloride under reduced pressure.

-

Cyclization: Dissolve the resulting crude acyl chloride in HFIP and stir at room temperature. Monitor the reaction by TLC until completion.

-

Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate.

-

Extraction: Extract the aqueous layer with DCM.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Table of Reaction Conditions for Intramolecular Friedel-Crafts Acylation

| Substrate | Acid/Promoter | Solvent | Temperature (°C) | Yield (%) | Product | Reference |

| 4-Phenylbutanoic acid | Polyphosphoric acid | - | 100 | ~90 | α-Tetralone | [7] |

| 4-(3,4-dimethoxyphenyl)butanoic acid | HFIP | HFIP | 23 | 95 | 6,7-Dimethoxy-α-tetralone | [9] |

| 5-Phenylpentanoic acid | AlCl₃ | CS₂ | 0 | ~70 | 1-Benzosuberone | [7] |

| 4-(Naphthalen-1-yl)butanoic acid | TiCl₄ | CH₂Cl₂ | -78 to 23 | ~85 | 1,2,3,4-Tetrahydrophenanthren-4-one | [10] |

Section 3: Radical Cyclization of Unsaturated Butanoate Esters

Radical cyclizations offer a powerful and often complementary approach to ionic cyclization methods, particularly for the formation of five-membered rings.[11] These reactions proceed through a free-radical chain mechanism and are known for their tolerance of a wide range of functional groups.[11]

Mechanistic Insights

The classic method for radical cyclization involves the use of tributyltin hydride (Bu₃SnH) as a radical mediator and a radical initiator such as azobisisobutyronitrile (AIBN).[11] The reaction is initiated by the thermal decomposition of AIBN to generate radicals, which then abstract a hydrogen atom from Bu₃SnH to form the tributyltin radical (Bu₃Sn•). This tin radical abstracts a halogen atom from the butanoate derivative, generating an alkyl radical. This radical then undergoes an intramolecular cyclization onto a tethered alkene or alkyne. The resulting cyclized radical abstracts a hydrogen atom from another molecule of Bu₃SnH to afford the product and regenerate the Bu₃Sn• radical, thus propagating the chain.[11] The regioselectivity of the cyclization is generally governed by Baldwin's rules, with 5-exo-trig cyclizations being highly favored.[11] Due to the toxicity of tin compounds, significant research has been dedicated to developing tin-free alternatives, such as those using silanes or photoredox catalysis.[12][13]

Caption: Key steps in a tin-hydride mediated radical cyclization.

Experimental Protocol: Tributyltin Hydride-Mediated Cyclization of an Unsaturated Bromo-Butanoate

Materials:

-

Unsaturated bromo-butanoate substrate

-

Tributyltin hydride (Bu₃SnH)

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous benzene or toluene

-

Silica gel for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the unsaturated bromo-butanoate substrate and a catalytic amount of AIBN in anhydrous benzene or toluene under an inert atmosphere.

-

Addition of Tin Hydride: Add Bu₃SnH (typically 1.1-1.5 equivalents) to the solution via syringe.

-

Reaction: Heat the reaction mixture to reflux (around 80°C for benzene). Monitor the reaction progress by TLC or GC.

-

Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to remove the tin byproducts and isolate the cyclized product.

Table of Reaction Conditions for Radical Cyclization

| Substrate | Radical Mediator | Initiator | Solvent | Temperature (°C) | Yield (%) | Product Type | Reference |

| 6-Bromo-hex-2-enoate | Bu₃SnH | AIBN | Benzene | 80 | High | Cyclopentylacetate derivative | [11] |

| Allyl iodoacetate | (TMS)₃SiH | AIBN | Toluene | 110 | Good | γ-Butyrolactone | [12] |

| Unsaturated β-keto ester | Mn(OAc)₃ | - | Acetic Acid | 23 | 64-71 | Cyclohexenone derivative | [14] |

| Allene-tethered oxime ether | Bu₃SnH | AIBN | Benzene | 80 | Good | (Vinylstannyl)cyclopentylamine derivative | [15] |

Section 4: Transition-Metal-Catalyzed Cyclizations: Modern and Versatile Strategies

Transition-metal catalysis has revolutionized organic synthesis, and the cyclization of butanoate derivatives is no exception.[16] Catalysts based on palladium, rhodium, nickel, and other metals enable a wide range of cyclization reactions with high efficiency and selectivity.[17][18][19][20]

Mechanistic Insights

The mechanisms of transition-metal-catalyzed cyclizations are diverse and depend on the metal, ligands, and substrate. Common mechanistic pathways include:

-

Heck-type reactions: An organopalladium species, typically formed from an oxidative addition of an aryl or vinyl halide, undergoes intramolecular carbopalladation across a double bond, followed by β-hydride elimination to afford the cyclized product.[21]

-

[2+2+2] Cycloadditions: Rhodium or cobalt catalysts can mediate the cyclotrimerization of an alkyne, an alkene, and another π-system to construct complex polycyclic structures.[18]

-

Reductive Aldol-type Cyclizations: Rhodium catalysts can effect an intramolecular reductive cyclization of unsaturated esters with aldehydes or ketones to produce cyclic β-hydroxy lactones with high diastereoselectivity.[17][22]

Caption: A general catalytic cycle for a Palladium-catalyzed intramolecular Heck reaction.

Experimental Protocol: Rhodium-Catalyzed Intramolecular Reductive Aldol-Type Cyclization

This protocol describes the synthesis of a β-hydroxylactone with high diastereoselectivity.[17]

Materials:

-

Unsaturated ester-aldehyde/ketone substrate

-

[RhCl(cod)]₂ (Rhodium(I) chloride dimer)

-

Reductant (e.g., H₂ or a hydrosilane)

-

Anhydrous solvent (e.g., THF, toluene)

Procedure:

-

Reaction Setup: In a Schlenk tube under an inert atmosphere, dissolve the substrate in the anhydrous solvent.

-

Catalyst Addition: Add the rhodium catalyst to the solution.

-

Introduction of Reductant: Introduce the reductant (e.g., by bubbling hydrogen gas through the solution or by adding a hydrosilane).

-

Reaction: Stir the reaction mixture at the desired temperature (which can be optimized for diastereoselectivity) until the starting material is consumed (monitor by TLC).

-

Workup: Quench the reaction (if necessary) and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Table of Reaction Conditions for Transition-Metal-Catalyzed Cyclizations

| Substrate Type | Catalyst | Ligand (if any) | Solvent | Temperature (°C) | Product Type | Reference |

| Unsaturated ester-aldehyde | [RhCl(cod)]₂ | - | Toluene | 60 | syn-β-Hydroxylactone | [17] |

| O-Aryl cyclic vinylogous ester | Pd(OAc)₂ | - | Toluene | 110 | Benzofuran-fused cyclohexenone | [21] |

| Diyne-enone | RhCl(PPh₃)₃ | PPh₃ | Chlorobenzene | 150 (microwave) | Tricyclic benzene derivative | [18] |

| Polymer-supported aryl iodide with allenoic acid | Pd(PPh₃)₄ | PPh₃ | Acetonitrile | 80 | Butenolide | [23] |

References

- Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses.

- Beilstein Journal of Organic Chemistry. (2022). Rhodium-catalyzed intramolecular reductive aldol-type cyclization: Application for the synthesis of a chiral necic acid lactone. Beilstein Journals.

- Zendy. (n.d.). Rhodium(I)‐Catalyzed Enantioselective Cyclization of Enynes by Intramolecular Cleavage of the Rh−C Bond by a Tethered Hydroxy Group. Zendy.

- Chemistry Steps. (2025). Friedel-Crafts Acylation. Chemistry Steps.

- Alfa Chemistry. (n.d.). Dieckmann Condensation. Alfa Chemistry.

- Chemistry Steps. (2020). Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps.

- Benchchem. (n.d.). Application Notes and Protocols: The Role of Tin Hydrides in 6-Iodohex-1-ene Mediated Reactions. Benchchem.

- PMC. (n.d.). Intramolecular Rhodium-Catalyzed [2 + 2 + 2] Cyclizations of Diynes with Enones. PMC.

- Chemistry Learner. (n.d.). Dieckmann Condensation: Definition, Examples, and Mechanism. Chemistry Learner.

- ACS Publications. (2023). Rhodium-Catalyzed Intramolecular Cyclization to Synthesize 2-Aminobenzofurans via Carbene Metathesis Reactions. Organic Letters.

- Semantic Scholar. (2022). Rhodium-catalyzed intramolecular reductive aldol-type cyclization: Application for the synthesis of a chiral necic acid lactone. Semantic Scholar.

- Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Organic Chemistry Portal.

- Wikipedia. (n.d.). Dieckmann condensation. Wikipedia.

- Thieme. (n.d.). Tin Hydride Substitutes in Reductive Radical Chain Reactions. Thieme.

- Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry.

- MilliporeSigma. (n.d.). Friedel–Crafts Acylation. MilliporeSigma.

- PubMed. (2002). Palladium(0)-catalyzed Coupling-Cyclization Reaction of Polymer-Supported Aryl Iodides With 1,2-allenyl Carboxylic Acids. Solid-phase Parallel Synthesis of Butenolides. PubMed.

- ResearchGate. (n.d.). Intramolecular Friedel‐Crafts acylation. ResearchGate.

- ResearchGate. (2025). TiCl4-Promoted Intramolecular Friedel–Crafts Cyclization of α-Keto-phenylbutanoates: Synthesis of Substituted Indane and Indene Derivatives. ResearchGate.

- ACS Publications. (n.d.). Tributyltin Hydride-Mediated Free-Radical Cyclization of Allene-Tethered Oxime Ethers and Hydrazones. The Journal of Organic Chemistry.

- Beilstein Journals. (2023). Transition-metal-catalyzed domino reactions of strained bicyclic alkenes. Beilstein Journal of Organic Chemistry.

- Chemistry LibreTexts. (2022). Radical Reactions. Chemistry LibreTexts.

- Chemical Communications (RSC Publishing). (n.d.). Tin-free radical cyclization reactions initiated by visible light photoredox catalysis. Chemical Communications.

- Grokipedia. (n.d.). Dieckmann condensation. Grokipedia.

- Smolecule. (n.d.). Application Note: Intramolecular Cyclization of 4-Chlorobutan-2-ol and Related Derivatives for Heterocycle Synthesis. Smolecule.

- Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia.

- ResearchGate. (2025). Palladium‐Catalyzed Carbonylative Cyclization of Propargyl Alcohols with CO2: a Straightforward Route to Butenolides. ResearchGate.

- ResearchGate. (n.d.). Anionic Cyclizations of Pentynones and Hexynones: Access to Furan and Pyran Derivatives. ResearchGate.

- Purdue University Graduate School. (2022). Transition-metal catalyzed cyclization reactions. Purdue University Graduate School.

- Grokipedia. (2020). Dieckmann condensation. Grokipedia.

- Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry.

- Brandeis ScholarWorks. (n.d.). Manganese(III)-based oxidative free-radical cyclization of unsaturated .beta.-keto esters, 1,3-diketones, and malonate diesters. Brandeis ScholarWorks.

- PMC. (2021). Transition‐Metal‐Catalyzed Annulations Involving the Activation of C(sp3)−H Bonds. PMC.

- YouTube. (2024). Palladium-catalyzed Trans-Selective Synthesis of Spirocyclic Cyclobutanes with Isaiah Eckart-Frank. YouTube.

- Journal of Scientific Research. (n.d.). Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Journal of Scientific Research.

- PMC. (n.d.). Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones. PMC.

- RSC Publishing. (2021). Palladium-catalyzed cascade reactions involving C–C and C– X bond formation. RSC Publishing.

- Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Mettler Toledo.

- PMC. (n.d.). Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. PMC.

- MDPI. (2024). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. MDPI.

- King Fahd University of Petroleum & Minerals. (n.d.). The application of transition metal catalysis for selective cyclocarbonylation reactions. Synthesis of lactones and lactams. King Fahd University of Petroleum & Minerals.

- Royal Society of Chemistry. (n.d.). Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. Royal Society of Chemistry.

- ResearchGate. (n.d.). Radical alkylation/cyclization with esters. ResearchGate.

- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). α,β-Unsaturated and cyclopropyl acyl radicals, and their ketene alkyl radical equivalents. Ring synthesis and tandem cyclisation reactions. Organic & Biomolecular Chemistry.

- ResearchGate. (2025). Cascade Radical Cyclizations Leading to Steroid Ring Constructions. Regio- and Stereochemical Studies Using Ester- and Fluoro-Alkene Substituted Polyene Acyl Radical Intermediates. ResearchGate.

- ChemRxiv. (n.d.). A Radical Route to α-Substituted Enones. ChemRxiv.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Dieckmann Condensation: Definition, Examples, and Mechanism [chemistrylearner.com]

- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 4. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Friedel–Crafts Acylation [sigmaaldrich.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 13. Tin-free radical cyclization reactions initiated by visible light photoredox catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. Research Portal [scholarworks.brandeis.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs [mdpi.com]

- 17. BJOC - Rhodium-catalyzed intramolecular reductive aldol-type cyclization: Application for the synthesis of a chiral necic acid lactone [beilstein-journals.org]

- 18. Intramolecular Rhodium-Catalyzed [2 + 2 + 2] Cyclizations of Diynes with Enones - PMC [pmc.ncbi.nlm.nih.gov]

- 19. beilstein-journals.org [beilstein-journals.org]

- 20. Transition‐Metal‐Catalyzed Annulations Involving the Activation of C(sp3)−H Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. Palladium(0)-catalyzed coupling-cyclization reaction of polymer-supported aryl iodides with 1,2-allenyl carboxylic acids. Solid-phase parallel synthesis of butenolides - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Synthesis of Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate

Welcome to the technical support center for the synthesis of Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this challenging synthesis. As a key intermediate in various synthetic pathways, achieving a high yield of this molecule is often critical. This document provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific issues you may encounter in the lab.

The synthesis of Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate is typically achieved via a Friedel-Crafts acylation of 4-chloroanisole with an appropriate acylating agent, such as ethyl succinyl chloride. The success of this reaction is highly dependent on carefully controlling several experimental parameters.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My overall yield is consistently low, or the reaction fails to proceed. What are the primary factors I should investigate?

Low yields in this Friedel-Crafts acylation are common and can be attributed to several critical factors. A systematic approach to troubleshooting is essential.

-

Moisture Contamination: This is the most frequent cause of failure. Lewis acid catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) are extremely sensitive to moisture and will be rapidly deactivated by any water present in the reagents or glassware.[1] Ensure all glassware is rigorously oven-dried, and all solvents and reagents are anhydrous. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[1]

-

Catalyst Inactivity or Stoichiometry: The Lewis acid catalyst forms a complex with the ketone product, which can deactivate it.[1][2] Therefore, stoichiometric amounts (or even a slight excess) of the catalyst are often required. Ensure your Lewis acid is of high quality and has been stored properly to prevent degradation.

-

Purity of the Acylating Agent: The acylating agent, typically ethyl 4-chloro-4-oxobutanoate (ethyl succinyl chloride), must be pure. It is often prepared by reacting mono-ethyl succinate with a chlorinating agent like thionyl chloride. Any remaining thionyl chloride or other impurities can interfere with the reaction. It is highly recommended to purify the ethyl 4-chloro-4-oxobutanoate by vacuum distillation before use.[3]

-

Sub-optimal Reaction Temperature: The temperature can significantly impact the reaction rate and the formation of side products.[1] The optimal temperature depends on the specific substrate and catalyst. It is advisable to start with established literature protocols, often beginning at low temperatures (e.g., 0 °C) and allowing the reaction to slowly warm to room temperature.[4]

Q2: I'm observing a significant by-product that appears to be demethylated. How can I prevent this?

Demethylation of the methoxy group on the anisole ring is a well-documented side reaction in Friedel-Crafts acylations, particularly when using strong Lewis acids.[5]

-

Choice of Lewis Acid: Aluminum chloride (AlCl₃) is a very strong Lewis acid and is known to cleave methyl ethers, especially at elevated temperatures.[1][5] The primary strategy to prevent this is to switch to a milder Lewis acid.

-

Milder Homogeneous Catalysts: Consider using catalysts such as iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), or titanium tetrachloride (TiCl₄).[1][6] These are generally less aggressive and reduce the incidence of demethylation.

-

Heterogeneous Catalysts: Solid acid catalysts like zeolites (e.g., H-Beta, Mordenite) or certain clays are excellent alternatives.[6] They offer the advantages of easier separation, potential for reuse, and often provide higher selectivity while minimizing side reactions like demethylation.[6]

-

-

Temperature Control: Running the reaction at a lower temperature, even if it requires a longer reaction time, can significantly minimize the demethylation side reaction.[1]

Diagram: Catalyst Selection Logic

Caption: A decision tree for catalyst selection to avoid demethylation.

Q3: The reaction is producing the wrong isomer. How can I improve regioselectivity for the desired product?

This is a significant challenge. The methoxy group (-OCH₃) is a strongly activating ortho, para-director, while the chloro group (-Cl) is a deactivating ortho, para-director.[7] The activating methoxy group will dominate the directing effect. The desired product requires acylation at the position ortho to the methoxy group, which is sterically hindered. The major product is typically the one resulting from acylation at the para position to the methoxy group.

-

Catalyst Choice: The size and nature of the catalyst can influence the ortho/para ratio. Bulky catalyst complexes may favor the formation of the sterically less hindered para-isomer.[1] Experimenting with different Lewis acids or using shape-selective heterogeneous catalysts like certain zeolites might alter the regioselectivity.[6]

-

Solvent Effects: The polarity of the solvent can influence the transition state of the reaction and, consequently, the isomeric ratio.[1] It is worthwhile to screen different anhydrous solvents (e.g., dichloromethane, carbon disulfide, nitrobenzene) to find the optimal conditions for your desired isomer.

-

Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically more stable product, which may or may not be the isomer you desire.[1] Careful temperature optimization is required.

Q4: What is the optimal work-up and purification procedure to maximize product recovery?

A careful work-up is crucial to prevent product degradation and ensure a pure final compound.

-

Quenching: The reaction mixture should be quenched by slowly and carefully pouring it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[4][6] This hydrolyzes the aluminum chloride complexes and separates the catalyst from the organic product.

-

Extraction: Transfer the quenched mixture to a separatory funnel. The organic layer (typically dichloromethane) should be collected. The aqueous layer should be extracted again with fresh solvent to ensure complete recovery of the product.[4]

-

Washing: The combined organic layers should be washed sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.[4]

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

Final Purification: The crude product can be purified by either column chromatography or recrystallization to obtain the final, high-purity Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate.[6]

Data Presentation

Table 1: Physicochemical Properties of Key Reactants and Product

| Property | 4-Chloroanisole | Ethyl 4-chloro-4-oxobutanoate | Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate |

| IUPAC Name | 1-Chloro-4-methoxybenzene | Ethyl 4-chloro-4-oxobutanoate | Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate |

| Molecular Formula | C₇H₇ClO | C₆H₉ClO₃ | C₁₃H₁₅ClO₄ |

| Molecular Weight | 142.58 g/mol | 164.59 g/mol | 270.71 g/mol [8] |

| Appearance | Colorless liquid | Colorless to pale yellow liquid | Expected to be a liquid or low-melting solid |

| Boiling Point | 195-196 °C | 88-90 °C at 11 mmHg[3] | Data not widely available |

| Key Hazard | Irritant | Corrosive, reacts with water | Irritant (presumed) |

Experimental Protocols

Protocol 1: Preparation and Purification of Ethyl 4-chloro-4-oxobutanoate

This protocol is based on the reaction of mono-ethyl succinate with thionyl chloride.[3]

-

Apparatus Setup: Assemble a round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂), and an addition funnel. Ensure all glassware is oven-dried.

-

Reagent Addition: To the flask, add mono-ethyl succinate (1 equivalent). Begin stirring and cool the flask in an ice bath.

-

Chlorination: Slowly add thionyl chloride (SOCl₂, ~1.2 equivalents) dropwise via the addition funnel. Control the addition rate to maintain a gentle reflux.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture gently at reflux for 2-3 hours or until the evolution of HCl and SO₂ gas ceases.

-

Removal of Excess Reagent: Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.[3]

-

Purification: Purify the crude ethyl 4-chloro-4-oxobutanoate by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure (e.g., 88-90 °C at 11 mmHg).

Protocol 2: Optimized Friedel-Crafts Acylation

This protocol uses a milder Lewis acid to minimize side reactions.

-

Apparatus Setup: Assemble an oven-dried, three-neck round-bottom flask with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen inlet.

-

Reagent Loading: Under a nitrogen atmosphere, add anhydrous iron(III) chloride (FeCl₃, 1.1 equivalents) and anhydrous dichloromethane (CH₂Cl₂) to the flask.[7] Cool the mixture to 0 °C using an ice bath.

-

Acylating Agent Addition: Add the purified ethyl 4-chloro-4-oxobutanoate (1.0 equivalent) to the addition funnel. Add it dropwise to the stirred FeCl₃ suspension over 15-20 minutes, maintaining the temperature below 5 °C.

-

Substrate Addition: In a separate flask, prepare a solution of 4-chloroanisole (1.0 equivalent) in anhydrous dichloromethane. Add this solution to the addition funnel and add it dropwise to the reaction mixture over 30-45 minutes, keeping the internal temperature below 5 °C.[7]

-

Reaction Completion: After the addition is complete, allow the reaction to stir at 0 °C for one hour, then remove the ice bath and let it stir at room temperature for an additional 12-16 hours. Monitor the reaction progress by TLC or GC.

-

Work-up and Purification: Following the detailed work-up procedure described in Q4, quench the reaction, extract the product, wash, dry, and concentrate the organic layers. Purify the crude product by column chromatography on silica gel to isolate the desired isomer.

Diagram: Troubleshooting Workflow for Low Yield

Caption: A workflow for systematically troubleshooting low reaction yields.

References

- BenchChem. (n.d.). Technical Support Center: Optimizing Friedel-Crafts Acylation of Substituted Anisoles.

- BenchChem. (n.d.). Technical Support Center: Friedel-Crafts Acylation of Anisole Derivatives.

- Wei, F. (2002). Synthesis of Lornoxicam. Chinese Journal of Pharmaceuticals. Semantic Scholar.

-

Chemistry Stack Exchange. (2021, August 3). Friedel–Crafts acylation of substituted anisole. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis route of E0199. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, April 8). Friedel-Crafts reaction of anisole? Retrieved from [Link]

- BenchChem. (n.d.). Technical Support Center: Purification of Ethyl 4-chloro-4-oxobutanoate by Distillation.

-

QuickCompany. (n.d.). Improved Process For The Preparation Of Lornoxicam. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Friedel-Crafts Acylation of Anisole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Retrieved from [Link]

-

Scribd. (n.d.). Friedel-Crafts Acylation of Anisole Explained. Retrieved from [Link]

-

YouTube. (2023, January 22). Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry| Class-12. Retrieved from [Link]

- Google Patents. (n.d.). CN1699372A - Process for synthesizing lornoxicam intermediate against inflammation and pain.

- BenchChem. (n.d.). An In-depth Technical Guide to Ethyl 4-(3-chlorophenyl)-4-oxobutanoate.

-

Patsnap Eureka. (2021, April 13). Synthesis method of lornoxicam intermediate 5-chloro-3-methylsulfonamide thiophene-2-carboxylic acid methyl ester. Retrieved from [Link]